An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-3-nitropyridin-4-ol
An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-3-nitropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-3-nitropyridin-4-ol, a key intermediate in medicinal chemistry and drug development. This document details a potential synthetic protocol, expected physicochemical properties, and spectroscopic data to aid researchers in its preparation and identification.
Introduction
2-Methyl-3-nitropyridin-4-ol is a substituted pyridine derivative of interest in the field of medicinal chemistry. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs[1]. The presence of a nitro group, a methyl group, and a hydroxyl group on the pyridine ring offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. Nitropyridine derivatives, in particular, are valuable precursors for a variety of bioactive compounds, including those with potential applications in oncology and as kinase inhibitors[1].
The title compound exists in tautomeric equilibrium with 2-methyl-3-nitro-4(1H)-pyridone. For the purpose of this guide, we will refer to the compound as 2-Methyl-3-nitropyridin-4-ol, while acknowledging its potential existence as the pyridone tautomer.
Synthesis of 2-Methyl-3-nitropyridin-4-ol
Below is a proposed experimental protocol for the nitration of 2-methylpyridin-4-ol.
Proposed Experimental Protocol: Nitration of 2-Methylpyridin-4-ol
This protocol is adapted from general nitration procedures for pyridine derivatives.
Materials:
-
2-Methylpyridin-4-ol
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 2-methylpyridin-4-ol (1.0 eq) to concentrated sulfuric acid at 0-5 °C. Stir the mixture until all the solid has dissolved.
-
Cool the mixture to 0 °C and add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of 2-Methyl-3-nitropyridin-4-ol
The characterization of the synthesized compound is crucial to confirm its identity and purity. The following tables summarize the expected physicochemical and spectroscopic data for 2-Methyl-3-nitropyridin-4-ol, based on available data for its tautomer, 2-hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8).
Physicochemical Properties
| Property | Value |
| CAS Number | 21901-18-8 (for tautomer) |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Appearance | Expected to be a crystalline solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.0 | d | ~6.0 | H5 |
| ~7.0 | d | ~6.0 | H6 | |
| ~2.5 | s | - | -CH₃ | |
| (broad) | s | - | -OH | |
| ¹³C NMR | ~160 | - | - | C4 |
| ~145 | - | - | C2 | |
| ~140 | - | - | C6 | |
| ~135 | - | - | C3 | |
| ~110 | - | - | C5 | |
| ~20 | - | - | -CH₃ |
Note: The chemical shifts are approximate and will depend on the solvent used for analysis. The broad signal for the hydroxyl proton may exchange with D₂O.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1640 | Strong | C=O stretch (from pyridone tautomer) / C=C stretch |
| ~1580, ~1470 | Medium | Aromatic C=C and C=N stretching |
| ~1520, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1250 | Medium | C-O stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 138 | [M-O]⁺ |
| 124 | [M-NO]⁺ |
| 108 | [M-NO₂]⁺ |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the tautomeric relationship of the title compound.
Caption: Proposed synthesis workflow for 2-Methyl-3-nitropyridin-4-ol.
Caption: Tautomeric equilibrium of 2-Methyl-3-nitropyridin-4-ol.
Applications in Drug Development
Substituted nitropyridines are important intermediates in the synthesis of various pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The hydroxyl and methyl groups also provide handles for further synthetic transformations. Given the prevalence of the pyridine core in drug molecules, 2-Methyl-3-nitropyridin-4-ol represents a valuable starting material for the generation of compound libraries for screening against various biological targets. Its potential applications could be in the development of kinase inhibitors, anti-inflammatory agents, or other therapeutic agents.
Conclusion
This technical guide has outlined the synthesis and characterization of 2-Methyl-3-nitropyridin-4-ol. While a specific, detailed synthetic procedure is not widely reported, a plausible route has been proposed based on established chemical principles. The provided characterization data, based on its known tautomer, will be instrumental for researchers in identifying and verifying the compound. The versatile chemical nature of this molecule makes it a promising building block for the discovery and development of novel therapeutic agents.
